10-(4-Bromophenyl)-10H-phenoxazine 10-(4-Bromophenyl)-10H-phenoxazine
Brand Name: Vulcanchem
CAS No.: 71041-21-9
VCID: VC3741555
InChI: InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H
SMILES: C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br
Molecular Formula: C18H12BrNO
Molecular Weight: 338.2 g/mol

10-(4-Bromophenyl)-10H-phenoxazine

CAS No.: 71041-21-9

Cat. No.: VC3741555

Molecular Formula: C18H12BrNO

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

10-(4-Bromophenyl)-10H-phenoxazine - 71041-21-9

Specification

CAS No. 71041-21-9
Molecular Formula C18H12BrNO
Molecular Weight 338.2 g/mol
IUPAC Name 10-(4-bromophenyl)phenoxazine
Standard InChI InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H
Standard InChI Key KHHIALZHPCMMMT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

10-(4-Bromophenyl)-10H-phenoxazine consists of a planar phenoxazine system—a tricyclic structure comprising two benzene rings fused with an oxygen and nitrogen-containing central ring. The bromophenyl substituent is attached to the nitrogen atom at the 10-position, introducing steric bulk and electronic modulation . The bromine atom at the para position of the phenyl group enhances electrophilic reactivity, enabling cross-coupling reactions critical for derivatization .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₂BrNO
Molecular Weight338.2 g/mol
CAS Number71041-21-9
Purity (Commercial)≥98% (HPLC)
3D ConformationPlanar phenoxazine core

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): Peaks at δ 7.75 (d, J = 8.4 Hz, 2H) and δ 7.26 (d, J = 8.5 Hz, 2H) correspond to the bromophenyl group. Resonances between δ 6.59–6.75 ppm and δ 5.94 (d, J = 7.8 Hz, 2H) arise from the phenoxazine protons .

  • Mass Spectrometry: A molecular ion peak at m/z 338.2 aligns with the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Ullmann-type coupling reaction:

  • Reactants: Phenoxazine reacts with 1-bromo-4-iodobenzene in the presence of a copper(I) catalyst (e.g., CuSO₄·5H₂O) and a base (K₂CO₃) .

  • Conditions: The reaction proceeds in o-dichlorobenzene at 180°C for 12–24 hours .

  • Workup: After solvent removal under reduced pressure, column chromatography (hexane) yields the pure product .

Yield: ~40% after purification .

Industrial Manufacturing

Industrial processes optimize scalability and cost-efficiency:

  • Catalyst Systems: Advanced copper or palladium catalysts improve reaction kinetics .

  • Solvent Selection: High-boiling solvents like dimethylformamide (DMF) facilitate large-scale reactions .

  • Purity Control: Recrystallization or sublimation ensures ≥98% purity for electronic applications .

Applications in Organic Electronics

OLED and PLED Materials

10-(4-Bromophenyl)-10H-phenoxazine serves as a precursor in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) . Key roles include:

  • Host Material: Its rigid structure prevents aggregation-induced quenching, enhancing luminescence efficiency .

  • Electron-Transport Layer (ETL): The electron-deficient bromophenyl group improves charge mobility .

Functionalization and Derivatization

The bromine atom enables further functionalization via:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to create extended π-systems .

  • Nucleophilic Substitution: Replacement with amines or thiols for solubility modulation .

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Purity Analysis: Reverse-phase HPLC with UV detection confirms ≥98% purity .

  • Mobile Phase: Acetonitrile/water (70:30 v/v) at 1 mL/min .

Thermal Analysis

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~300°C, indicating thermal stability suitable for device fabrication .

  • Differential Scanning Calorimetry (DSC): Melting point observed at 180–185°C .

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